molecular formula C14H9N3O3 B185604 N-(4-cyanophenyl)-2-nitrobenzamide CAS No. 95202-37-2

N-(4-cyanophenyl)-2-nitrobenzamide

カタログ番号 B185604
CAS番号: 95202-37-2
分子量: 267.24 g/mol
InChIキー: VSAWIOIBVHRRKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-cyanophenyl)-2-nitrobenzamide, also known as N-(4-cyanophenyl) picolinamide (CPA), is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. CPA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.

科学的研究の応用

CPA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been investigated for its potential use as an anti-inflammatory agent. Additionally, CPA has been studied for its potential applications in the field of materials science, particularly in the development of photovoltaic devices.

作用機序

The mechanism of action of CPA is not fully understood. However, studies have suggested that CPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell cycle regulation and DNA repair. CPA may also induce apoptosis by activating the caspase pathway. In addition, CPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CPA can induce cell cycle arrest and apoptosis in cancer cells. CPA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, studies have suggested that CPA may have antioxidant properties.

実験室実験の利点と制限

One advantage of using CPA in lab experiments is its potential as a lead compound for the development of anticancer and anti-inflammatory drugs. Another advantage is its potential use in the development of photovoltaic devices. However, one limitation of using CPA is its potential toxicity, which may limit its use in vivo.

将来の方向性

For the study of CPA include further investigation of its mechanism of action, particularly in relation to its anticancer and anti-inflammatory effects. Additionally, further studies are needed to determine the potential toxicity of CPA and its derivatives. Further research is also needed to explore the potential applications of CPA in the development of photovoltaic devices.

合成法

CPA can be synthesized through a multistep process involving the reaction of 4-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then hydrolyzed to yield CPA. The purity of the synthesized CPA can be enhanced through recrystallization and column chromatography.

特性

CAS番号

95202-37-2

分子式

C14H9N3O3

分子量

267.24 g/mol

IUPAC名

N-(4-cyanophenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18)

InChIキー

VSAWIOIBVHRRKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

正規SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。